methyl 1-isopropyl-1H-imidazole-4-carboxylate
Overview
Description
Methyl 1-isopropyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl ester group at the 4-position and an isopropyl group at the 1-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-isopropyl-1H-imidazole-4-carboxylate can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions . Another method is the Wallach synthesis, which involves the cyclization of α-halo ketones with ammonia or amines . Additionally, the compound can be synthesized from the dehydrogenation of imidazolines or from amino nitriles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isopropyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding imidazole derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
Methyl 1-isopropyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 1-isopropyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism of action varies depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-imidazolecarboxylate: Similar in structure but lacks the isopropyl group at the 1-position.
1-Methylimidazole: Contains a methyl group at the 1-position but lacks the ester group at the 4-position.
4-Imidazolecarboxylic acid: Contains a carboxylic acid group instead of a methyl ester group.
Uniqueness
Methyl 1-isopropyl-1H-imidazole-4-carboxylate is unique due to the presence of both the isopropyl group at the 1-position and the methyl ester group at the 4-position. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other imidazole derivatives.
Properties
IUPAC Name |
methyl 1-propan-2-ylimidazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)10-4-7(9-5-10)8(11)12-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPISVJZHEXEKFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609695 | |
Record name | Methyl 1-(propan-2-yl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-50-0 | |
Record name | Methyl 1-(1-methylethyl)-1H-imidazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(propan-2-yl)-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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